molecular formula C7H3Cl2FN2 B12965522 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole

5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole

Katalognummer: B12965522
Molekulargewicht: 205.01 g/mol
InChI-Schlüssel: BSNZDISHDNBZPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-2-fluoroaniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substituted benzimidazoles with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antifungal agent. Its derivatives are tested for their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial products.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets depend on the specific application and the structure of the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

    5,6-Dichloro-1H-benzo[d]imidazole: Similar structure but lacks the fluorine atom.

    2-Fluoro-1H-benzo[d]imidazole: Similar structure but lacks the chlorine atoms.

    5,6-Dichloro-2-methyl-1H-benzo[d]imidazole: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: The presence of both chlorine and fluorine atoms in 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole makes it unique compared to its analogs. These halogen atoms enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to unique biological and chemical properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C7H3Cl2FN2

Molekulargewicht

205.01 g/mol

IUPAC-Name

5,6-dichloro-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl2FN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)

InChI-Schlüssel

BSNZDISHDNBZPG-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.